6-Methyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by its unique structural features, including a benzene ring fused with a thiazine ring, which contributes to its diverse biological activities. The compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly due to its antibacterial properties and other therapeutic effects.
6-Methyl-2H-1,4-benzothiazin-3(4H)-one can be sourced from various chemical databases and scientific literature that focus on organic synthesis and pharmacology. It is classified under the category of benzothiazine derivatives, which are known for their roles in medicinal chemistry, particularly as antibacterial agents and in other therapeutic areas.
The synthesis of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one typically involves several key steps:
Technical details of these reactions often involve optimizing conditions such as temperature, solvent choice (commonly dimethylformamide), and reaction time to achieve high yields and purity of the final product .
The molecular structure of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one includes:
The molecular formula for 6-Methyl-2H-1,4-benzothiazin-3(4H)-one is . The compound's molecular weight is approximately 181.24 g/mol.
Spectroscopic data such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to confirm its structure. Key IR absorption bands typically include those associated with C=O stretching (around 1680 cm) and N-H stretching (around 3300 cm) .
6-Methyl-2H-1,4-benzothiazin-3(4H)-one can participate in various chemical reactions:
For example, reactions involving this compound often require specific conditions such as controlled temperature and pH to facilitate optimal yields. Techniques such as thin-layer chromatography (TLC) are employed for monitoring reaction progress .
The mechanism of action for 6-Methyl-2H-1,4-benzothiazin-3(4H)-one primarily revolves around its biological activity as an antibacterial agent. It is believed to exert its effects by:
Data from pharmacological studies support these mechanisms, demonstrating significant antibacterial activity against various strains of bacteria .
6-Methyl-2H-1,4-benzothiazin-3(4H)-one is typically a solid at room temperature with a melting point range that varies based on purity but generally falls between 120°C to 130°C.
The compound is moderately soluble in organic solvents such as dimethyl sulfoxide and acetone but has limited solubility in water. Stability studies indicate that it remains stable under standard laboratory conditions but may degrade under extreme pH or temperature .
6-Methyl-2H-1,4-benzothiazin-3(4H)-one has several notable applications in scientific research:
Heterocyclic compounds constitute >75% of FDA-approved drugs, with nitrogen-sulfur-containing frameworks demonstrating particular pharmacological versatility [2]. The 1,4-benzothiazine nucleus—a privileged scaffold featuring fused benzene and thiazine rings—exhibits exceptional structural plasticity, enabling broad bioactivity modulation through strategic substitutions [8] [10]. This fused system enhances electron delocalization and molecular stability while providing multiple vectors for functionalization, making it ideal for targeting diverse biological macromolecules. Its planar aromatic region facilitates π-π stacking interactions with enzyme binding pockets, while the thiazine ring’s conformational flexibility permits optimal spatial orientation of pharmacophoric elements [6]. These properties underpin the scaffold’s prominence in developing agents addressing antimicrobial resistance, CNS disorders, and inflammatory pathologies.
1,4-Benzothiazine derivatives have evolved from dye chemistry to therapeutic agents over five decades. Seminal developments include:
Table 1: Evolution of Key 1,4-Benzothiazine-Based Pharmacophores
Era | Representative Compound | Therapeutic Area | Structural Innovation |
---|---|---|---|
1970s | Piroxicam | Anti-inflammatory | 1,2-Benzothiazine-1,1-dioxide |
1980s | Rufloxacin | Antibacterial | Fluoroquinolone-benzothiazine hybrid |
1990s | BF-389 | Dual COX-2/5-LO inhibition | Benzylidene-functionalized derivative |
2020s | 8bE (NIPER-15) | Anti-biofilm/antibacterial | Bisamide-functionalized 1,4-benzothiazin-3-one |
Recent innovations focus on 1,4-benzothiazin-3-one cores for enhanced target specificity. For example, compound 8bE (2024) incorporates bisamide chains to inhibit bacterial peptide deformylase (PDF) and Staphylococcus aureus biofilms on medical devices, addressing catheter-associated infections [6].
6-Methyl-2H-1,4-benzothiazin-3(4H)-one (CAS RN: TBD; MW: 179.21 g/mol) features a methyl substituent at the C6 position of the benzothiazinone core. Key physicochemical and structural properties include:
Table 2: Spectroscopic Fingerprints of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one
Technique | Key Signals | Structural Assignment |
---|---|---|
FT-IR (KBr) | 1685 cm⁻¹, 1590 cm⁻¹ | C=O str. (lactam), C=C str. (aromatic) |
¹H NMR (400 MHz, DMSO-d₆) | δ 2.21 (s), 3.52 (t), 4.21 (t) | C6-CH₃, S-CH₂, N-CH₂ |
13C NMR (100 MHz, DMSO-d₆) | δ 170.8, 134.2, 132.1, 128.5, 20.7 | C3=O, C7a, C6-CH₃ |
HRMS (ESI+) | m/z 180.0378 [M+H]⁺ | C₉H₁₀NO₂S⁺ |
The C6-methyl group critically influences bioactivity:
Compound Nomenclature Table| Systematic Name | 6-Methyl-2H-1,4-benzothiazin-3(4H)-one || Alternative Names | 6-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazin-3-one; 6-Methyl-2H-1,4-benzothiazin-3-one || CAS RN | 131740-09-5 || Molecular Formula | C₉H₉NO₂S || SMILES | CC1=CC2=C(C=C1)SC(CN2)=O || InChIKey | JSBZPNRRLJLZBE-UHFFFAOYSA-N |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: